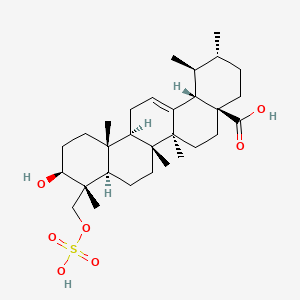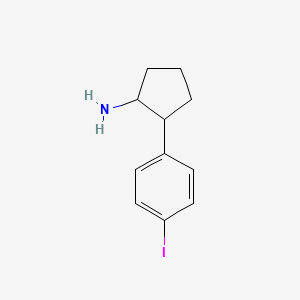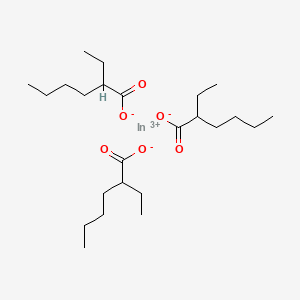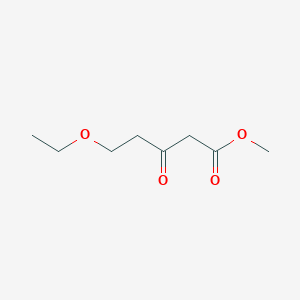
Trioctyl(propyl)azanium;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trioctyl(propyl)azanium;hydrobromide is a quaternary ammonium compound that has gained attention in various scientific fields due to its unique chemical properties. This compound is characterized by its long alkyl chains and the presence of a bromide ion, which contribute to its distinct behavior in chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trioctyl(propyl)azanium;hydrobromide typically involves the quaternization of trioctylamine with propyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether. The precipitate is filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
化学反应分析
Types of Reactions
Trioctyl(propyl)azanium;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Complexation Reactions: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or methanol, using reagents such as sodium chloride or potassium hydroxide.
Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Complexation Reactions: Often performed in aqueous solutions with metal salts like copper sulfate or nickel chloride.
Major Products Formed
Substitution Reactions: The major products include the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: Depending on the reagents used, the products can vary widely.
Complexation Reactions: The products are typically metal complexes with varying stoichiometries.
科学研究应用
Trioctyl(propyl)azanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and other aggregates.
Industry: Utilized in the formulation of surfactants and detergents, as well as in the treatment of wastewater.
作用机制
The mechanism of action of Trioctyl(propyl)azanium;hydrobromide is primarily based on its ability to interact with various molecular targets through ionic and hydrophobic interactions. The long alkyl chains provide hydrophobic interactions, while the quaternary ammonium group allows for ionic interactions with negatively charged species. These interactions enable the compound to act as a surfactant, phase transfer catalyst, and complexing agent.
相似化合物的比较
Similar Compounds
Tetraoctylammonium Bromide: Similar in structure but with four octyl groups instead of three octyl and one propyl group.
Trioctylmethylammonium Chloride: Similar but with a methyl group instead of a propyl group and chloride instead of bromide.
Trioctylamine: The parent amine without the quaternization.
Uniqueness
Trioctyl(propyl)azanium;hydrobromide is unique due to the presence of the propyl group, which can influence its solubility and reactivity compared to other quaternary ammonium compounds. The bromide ion also imparts different properties compared to chloride or iodide ions, making it suitable for specific applications where these properties are advantageous.
属性
分子式 |
C27H59BrN+ |
|---|---|
分子量 |
477.7 g/mol |
IUPAC 名称 |
trioctyl(propyl)azanium;hydrobromide |
InChI |
InChI=1S/C27H58N.BrH/c1-5-9-12-15-18-21-25-28(24-8-4,26-22-19-16-13-10-6-2)27-23-20-17-14-11-7-3;/h5-27H2,1-4H3;1H/q+1; |
InChI 键 |
PIVZYJMLIVYZJA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC[N+](CCC)(CCCCCCCC)CCCCCCCC.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12809418.png)
![N-Acetyl glutamate de L-lysine [French]](/img/structure/B12809427.png)











![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)
